molecular formula C16H15NS B1201258 2-methyl-3-(phenylmethylthio)-1H-indole

2-methyl-3-(phenylmethylthio)-1H-indole

Cat. No. B1201258
M. Wt: 253.4 g/mol
InChI Key: LONJHSQLGJHHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(phenylmethylthio)-1H-indole is a member of indoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Structure Analysis of Related Compounds : Research on similar indole derivatives, such as thiazolylazo indole dyes, has been conducted, involving characterization through single-crystal X-ray diffraction. This highlights the importance of indole derivatives in structural chemistry (Seferoğlu et al., 2009).

Antiproliferative and Topoisomerase Inhibition

  • Antiproliferative Activity : 3-Methyl-2-phenyl-1H-indoles have been investigated for their antiproliferative activity against human tumor cell lines, indicating their potential in cancer research. The study found a correlation between antiproliferative effects and topoisomerase II inhibition (Zidar et al., 2020).

Spectroscopic and Vibrational Investigations

  • Spectroscopic Analysis of Similar Compounds : Investigations have been made into the structure of similar indole derivatives using spectroscopic methods. These studies provide insights into the vibrational, NMR, and other physical characteristics of such molecules, useful in various fields of chemistry (Bhat et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Research involving 3-amino alkylated indoles, which are structurally related to 2-methyl-3-(phenylmethylthio)-1H-indole, has shown their effectiveness as corrosion inhibitors for mild steel. This application is significant in industrial chemistry (Verma et al., 2016).

Fluorometric Probe Applications

  • Environmental and Clinical Sensing : A study on 3-(phenyl(phenylthio)methyl)-1H-indole derivatives demonstrated their use as fluorometric probes for detecting metal ions like Hg2+ and Cu2+, which are important in environmental and clinical contexts (Dar et al., 2018).

Synthesis and Biological Evaluation

  • Biological Activities : Synthesis of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has been explored, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. This research underscores the broad potential of indole derivatives in pharmaceutical applications (Sravanthi et al., 2015).

Solubility and Physicochemical Properties

  • Solubility and Thermodynamic Analysis : The solubility of 2-phenyl-1H-indole in various solvents and its physicochemical properties have been measured, providing essential data for the formulation of indole-based compounds in different mediums (Liu et al., 2020).

properties

Product Name

2-methyl-3-(phenylmethylthio)-1H-indole

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

3-benzylsulfanyl-2-methyl-1H-indole

InChI

InChI=1S/C16H15NS/c1-12-16(14-9-5-6-10-15(14)17-12)18-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3

InChI Key

LONJHSQLGJHHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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